![molecular formula C19H19ClFN5O3 B2631996 3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916036-19-6](/img/structure/B2631996.png)
3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19ClFN5O3 and its molecular weight is 419.84. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has explored the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their serotonin receptor affinity and phosphodiesterase inhibitor activity. For example, a study synthesized a series of derivatives and evaluated them for potential antidepressant and anxiolytic applications, indicating some compounds' effectiveness in preliminary pharmacological in vivo studies (Zagórska et al., 2016).
Targeting Neurodegenerative Diseases
Compounds based on the imidazo[2,1-f]purine-2,4(3H,8H)-dione structure have been studied for their potential in treating neurodegenerative diseases. A study synthesized a library of these compounds, evaluating them for adenosine receptor antagonistic activity and monoamine oxidase inhibition. This research identified compounds that could serve as dual-target drugs, potentially offering symptomatic relief and disease-modifying effects for conditions like Parkinson's disease (Załuski et al., 2019).
Anticonvulsant Activity
Research has also investigated the anticonvulsant activities of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. A study focused on the synthesis of analogues like 9-(2-fluorobenzyl)-6-methylamino-9H-purine and tested them for anticonvulsant activity, finding that some compounds showed significant activity in protecting rats against seizures (Kelley et al., 1995).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-11-9-25-15-16(22-18(25)24(11)7-4-8-27)23(2)19(29)26(17(15)28)10-12-13(20)5-3-6-14(12)21/h3,5-6,9,27H,4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBKBNGTVMWJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16616224 |
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